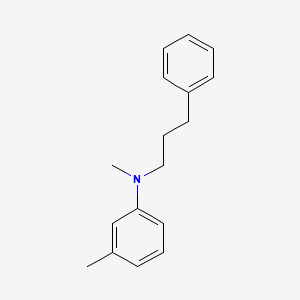
N,3-dimethyl-N-(3-phenylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-(3-phenylpropyl)aniline: is an organic compound with the molecular formula C17H21N It is a derivative of aniline, featuring a dimethylamino group and a phenylpropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,3-dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium to yield reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,3-dimethyl-N-(3-phenylpropyl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,3-dimethyl-N-(3-phenylpropyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
- N-(3-phenylpropyl)aniline
- 2,3-Dimethyl-N-(3-phenylpropyl)aniline
- 3,5-Dimethyl-N-(3-phenylpropyl)aniline
Comparison: Compared to its analogs, N,3-dimethyl-N-(3-phenylpropyl)aniline is unique due to the presence of both dimethylamino and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. The presence of the dimethylamino group enhances its basicity and reactivity towards electrophiles, while the phenylpropyl group contributes to its hydrophobic character and potential biological activity.
Propiedades
Número CAS |
102116-31-4 |
|---|---|
Fórmula molecular |
C17H21N |
Peso molecular |
239.362 |
Nombre IUPAC |
N,3-dimethyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C17H21N/c1-15-8-6-12-17(14-15)18(2)13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,14H,7,11,13H2,1-2H3 |
Clave InChI |
IXZRQPOZCVJASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















